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molecular formula C8H10ClN3O3 B8478217 5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

Cat. No. B8478217
M. Wt: 231.63 g/mol
InChI Key: OLLBZJSOAWVDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815882B2

Procedure details

To a solution of 5-chloro-4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (0.4 g, 2 mmol) in ethanol (10 mL) was added ammonium chloride (0.3 g, 5 mmol) and iron (0.3 g). The reaction was stirred at 90° C. for 30 minutes before filtered through celite and concentrated. The residue was triturated in EtOAc and filtered. The filtrated was concentrated to give the title compound (0.34 g, quant.)
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)[N:5]=[CH:4][C:3]=1[N+:13]([O-])=O.[Cl-].[NH4+]>C(O)C.[Fe]>[Cl:1][C:2]1[N:6]([CH:7]2[CH2:8][CH2:9][O:10][CH2:11][CH2:12]2)[N:5]=[CH:4][C:3]=1[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=C(C=NN1C1CCOCC1)[N+](=O)[O-]
Name
Quantity
0.3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 90° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=NN1C1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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